molecular formula C28H34N2O6 B3123852 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid CAS No. 313052-00-5

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

Cat. No.: B3123852
CAS No.: 313052-00-5
M. Wt: 494.6 g/mol
InChI Key: JVDSTYGNXVJVKL-XMMPIXPASA-N
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Description

This compound is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with acid-labile protecting groups like Boc . The R-configuration at the α-carbon (2R) confers stereochemical specificity, which is critical for biological activity and interactions in peptide-based therapeutics. The piperidin-4-yl group, protected by Boc, introduces a nitrogen-containing heterocycle that can influence secondary structure formation and receptor binding in peptides .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)16-24(25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDSTYGNXVJVKL-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid, often abbreviated as Fmoc-Pip, is a complex organic compound utilized primarily in peptide synthesis. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely recognized for its role in the protection of amino acids during peptide synthesis processes. This article reviews the biological activity of Fmoc-Pip, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Fmoc-Pip has the following structural characteristics:

  • Molecular Formula : C28H34N2O6
  • Molecular Weight : 478.58 g/mol
  • CAS Number : 7168100

The compound features a piperidine ring and a propanoic acid moiety, which contribute to its potential biological activities.

The biological activity of Fmoc-Pip is primarily linked to its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the formation of biologically active peptides. These peptides can exhibit various pharmacological effects depending on their sequence and structure.

Pharmacological Applications

Research indicates that compounds similar to Fmoc-Pip possess significant pharmacological activities, including:

  • Antitumor Activity : Certain peptides synthesized from Fmoc-Pip have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Peptides derived from this compound have been studied for their ability to inhibit bacterial growth.

Case Studies

  • Antitumor Peptide Synthesis : A study demonstrated the synthesis of a peptide using Fmoc-Pip that exhibited cytotoxic effects on breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity : Another research project focused on synthesizing antimicrobial peptides from Fmoc-Pip. The resulting peptides showed effectiveness against Gram-positive bacteria, indicating potential for therapeutic applications in treating infections.

Data Tables

PropertyValue
Molecular FormulaC28H34N2O6
Molecular Weight478.58 g/mol
CAS Number7168100
Biological ActivitiesAntitumor, Antimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

  • (S)-Enantiomer (CAS 204058-25-3): The S-configuration counterpart exhibits reversed stereochemistry, which may alter enzymatic recognition and binding kinetics. For example, in peptide synthesis, the S-enantiomer could lead to non-native peptide conformations, reducing biological efficacy .
  • (R)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(3,5-difluorophenyl)propanoic Acid (CAS 205526-25-6): Replacing the Boc-piperidinyl group with a 3,5-difluorophenyl side chain introduces aromaticity and electronegative fluorine atoms. This enhances hydrophobic interactions and metabolic stability but eliminates the basicity of the piperidine nitrogen .

Functional Group Modifications

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic Acid (CAS 135248-89-4): The thiol (-SH) group in this derivative increases reactivity, enabling disulfide bond formation in peptide cyclization. However, this also necessitates careful handling to prevent oxidation, unlike the stable Boc-piperidinyl group in the target compound .

Structural Analogues with Heterocycles

  • (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-yl-propionic Acid: The pyridin-4-yl group introduces a basic nitrogen, enabling pH-dependent solubility and hydrogen bonding. This contrasts with the Boc-protected piperidine, which is neutral and less prone to protonation under physiological conditions .
  • (2R)-3-(cyclobutoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid (CAS 2940873-38-9): The cyclobutoxy side chain imposes conformational rigidity, which may restrict peptide backbone flexibility compared to the more rotatable Boc-piperidinyl group .

Q & A

What is the role of the Fmoc and Boc protecting groups in this compound's synthesis?

Level: Basic
Answer:
The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups serve as orthogonal protective groups:

  • Fmoc : Protects the α-amino group during peptide synthesis, allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disturbing acid-labile groups .
  • Boc : Protects the piperidine nitrogen, offering stability under basic conditions and requiring strong acids (e.g., TFA) for removal .

Methodological Consideration:

  • Sequential deprotection enables precise control in multi-step syntheses. For example, Fmoc removal precedes Boc cleavage to avoid side reactions.

What are the common synthetic routes and critical reaction conditions?

Level: Basic
Answer:
Key steps include:

StepReagents/ConditionsPurposeReference
Amino ProtectionFmoc-Cl, Na₂CO₃, 1,4-dioxane, RTFmoc group installation
Piperidine ProtectionBoc₂O, DMAP, DCMBoc protection of piperidine
CouplingHATU/DIPEA, DMFAmide bond formation
DeprotectionPiperidine (20% in DMF)Fmoc removal

Critical Conditions:

  • Temperature : Room temperature (RT) for Fmoc protection; 0–4°C for coupling to minimize racemization .
  • Solvents : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction efficiency .

How is stereochemical integrity maintained during synthesis?

Level: Basic
Answer:

  • Chiral Auxiliaries : Use of (2R)-configured starting materials ensures retention of stereochemistry .
  • Low-Temperature Coupling : Reduces racemization risk during amide bond formation .
  • Monitoring : Chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) verifies enantiomeric excess (>98% purity) .

How can coupling efficiency be optimized in peptide chain elongation?

Level: Advanced
Answer:
Optimization Strategies:

  • Coupling Reagents : HATU or PyBOP outperforms DCC in yielding >90% efficiency for sterically hindered residues .
  • Microwave Assistance : Reduces reaction time (e.g., 10 min vs. 24 hrs) while maintaining >95% yield .
  • Solvent Systems : DMF with 0.1 M HOAt additive enhances activation of carboxyl groups .

Data Contradiction Analysis:

  • Conflicting reports on Boc group stability under microwave conditions require validation via LC-MS to detect premature deprotection .

What analytical techniques characterize this compound effectively?

Level: Advanced
Answer:

TechniquePurposeConditionsReference
HPLC Purity assessmentC18 column, 0.1% TFA/ACN gradient
NMR Structural confirmation¹H/¹³C in DMSO-d₆; 19F NMR for fluorinated analogs
HRMS Molecular ion verificationESI+ mode, 1 ppm accuracy

Methodological Note:

  • 2D NMR (e.g., HSQC, HMBC) resolves piperidine ring conformation and substituent orientation .

How to resolve stability data contradictions under varying pH?

Level: Advanced
Answer:

  • Accelerated Stability Studies : Incubate at pH 2–12 (37°C, 72 hrs) and monitor degradation via HPLC .
  • Key Findings :
    • Acidic Conditions (pH <3) : Boc group hydrolysis observed (30% degradation) .
    • Basic Conditions (pH >10) : Fmoc cleavage dominates (50% degradation) .
  • Mitigation : Lyophilization and storage at -20°C in amber vials extends shelf life (>12 months) .

How does the piperidin-4-yl group influence conformational behavior?

Level: Advanced
Answer:

  • Ring Puckering : Piperidine adopts chair/boat conformations, affecting peptide backbone flexibility.
  • NMR Analysis : NOESY correlations reveal spatial proximity between piperidine protons and adjacent propanoic acid .
  • Computational Modeling : MD simulations predict hydrogen bonding between the Boc carbonyl and solvent in aqueous environments .

Design considerations for stability-indicating methods?

Level: Advanced
Answer:

  • Forced Degradation : Expose to UV light, heat (40°C), and oxidants (H₂O₂) to identify degradation products .
  • Validation Parameters :
    • Specificity : Resolve degradation peaks from the parent compound (HPLC resolution >2.0).
    • Quantitation Limit : ≤0.1% impurity detection via LC-MS .

How to elucidate synthesis byproducts using advanced spectroscopy?

Level: Advanced
Answer:

  • LC-MS/MS : Identifies dimers or truncated sequences via mass fragmentation patterns .
  • 19F NMR : Detects fluorinated impurities in analogs (e.g., compounds) .
  • X-ray Crystallography : Resolves stereochemical anomalies in crystalline derivatives .

Computational approaches for predicting peptide conjugation reactivity?

Level: Advanced
Answer:

  • Docking Studies : Predict binding affinity of the compound with target enzymes (e.g., proteases) using AutoDock Vina .
  • DFT Calculations : Optimize transition states for amide bond formation (B3LYP/6-31G* basis set) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

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